DL-Alanine-3,3,3-d3 (CAS: 53795-94-1) is a stable isotope-labeled racemic amino acid featuring three non-exchangeable deuterium atoms on its methyl group. In industrial and clinical laboratories, it is primarily procured as a standardized internal standard for quantitative mass spectrometry (LC-MS/MS, GC-MS), metabolic flux analysis, and biomolecular NMR. Its stable +3 Da mass shift and resistance to isotopic scrambling make it a critical baseline reagent for metabolomics, newborn screening, and isotopic labeling studies where absolute quantification is required .
Substituting DL-Alanine-3,3,3-d3 with unlabeled DL-alanine fails in mass spectrometry because the unlabeled compound cannot be distinguished from endogenous baseline levels, preventing absolute quantification. Attempting to use fully deuterated DL-Alanine-d4 introduces significant analytical risk; the alpha-proton is susceptible to hydrogen-deuterium (H/D) exchange in aqueous buffers or during derivatization, which degrades the mass shift and ruins calibration curves [1]. Furthermore, procuring enantiopure L-Alanine-d3 for non-chiral assays unnecessarily inflates reagent costs without providing any analytical advantage in standard total-alanine quantification workflows.
In quantitative mass spectrometry, DL-Alanine-3,3,3-d3 provides a distinct +3 Da mass shift compared to endogenous alanine. This allows for clear m/z separation (e.g., m/z 93 vs 90 for the protonated molecular ion) without chromatographic overlap issues . Unlabeled DL-alanine cannot be used to quantify endogenous baseline levels due to signal interference.
| Evidence Dimension | Molecular Mass Shift (Da) |
| Target Compound Data | +3 Da (m/z 93 for [M+H]+) |
| Comparator Or Baseline | Unlabeled DL-Alanine (0 Da shift, m/z 90) |
| Quantified Difference | 3 Da mass resolution |
| Conditions | LC-MS/MS or GC-MS analysis of biological matrices |
A +3 Da shift is the minimum required to avoid isotopic overlap from natural 13C/15N isotopes, ensuring accurate baseline quantification of alanine in clinical and research samples.
Deuterium atoms located at the alpha-carbon of amino acids are prone to back-exchange with hydrogen in aqueous solutions or during basic derivatization steps. DL-Alanine-3,3,3-d3 restricts deuteration to the methyl group, which is chemically resistant to exchange [1]. In contrast, DL-Alanine-2,3,3,3-d4 can undergo alpha-proton exchange, degrading the +4 Da mass shift to a +3 Da mixture and compromising the internal standard calibration curve.
| Evidence Dimension | Isotopic Label Stability (Aqueous/Derivatization) |
| Target Compound Data | Stable +3 Da shift (no H/D exchange at methyl group) |
| Comparator Or Baseline | DL-Alanine-d4 (Susceptible to alpha-proton H/D exchange) |
| Quantified Difference | Prevention of isotopic scrambling and signal degradation |
| Conditions | Aqueous extraction and chemical derivatization (e.g., silylation/esterification) |
Eliminating H/D exchange ensures that the internal standard maintains a constant concentration and mass profile, which is critical for reproducible high-throughput metabolomics.
For applications that do not require enantiomeric separation—such as newborn screening or total amino acid profiling—racemic DL-Alanine-3,3,3-d3 yields identical retention times and ionization efficiencies to enantiopure L-Alanine-3,3,3-d3[1]. Procuring the DL form provides the exact same +3 Da mass shift and chemical behavior in achiral chromatography at a significantly lower cost threshold.
| Evidence Dimension | Suitability for Achiral MS Quantification |
| Target Compound Data | Fully suitable (identical retention/ionization in achiral LC) |
| Comparator Or Baseline | L-Alanine-3,3,3-d3 (Fully suitable, but higher cost) |
| Quantified Difference | Equivalent analytical performance with optimized procurement economics |
| Conditions | Non-chiral LC-MS/MS or GC-MS workflows |
Allows laboratories to optimize their reagent budgets for high-volume screening without sacrificing quantitative accuracy or precision.
DL-Alanine-3,3,3-d3 is the right choice as a non-exchangeable internal standard in LC-MS/MS panels used to quantify total alanine levels in plasma or dried blood spots. Its +3 Da mass shift prevents interference from natural isotopes, enabling absolute quantification in high-throughput clinical workflows [1].
Applied in in vitro and in vivo metabolic tracing studies where the stable methyl-d3 label allows tracking of carbon/nitrogen flow without the risk of alpha-proton loss during transamination reactions, a common failure point for d4-labeled analogs [1].
Utilized as a background-free tracer in complex biological mixtures, leveraging the distinct 2H-NMR signal of the CD3 group to monitor metabolic pathways or protein-ligand interactions without the overlapping 1H signals seen with unlabeled alanine[1].
Serves as an economical deuterated building block for synthesizing more complex stable-isotope-labeled peptides or pharmaceutical active ingredients where metabolic blocking at the methyl group is desired, and enantiomeric purity is either not required or resolved downstream [1].